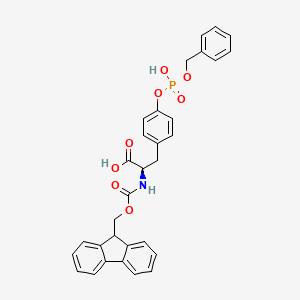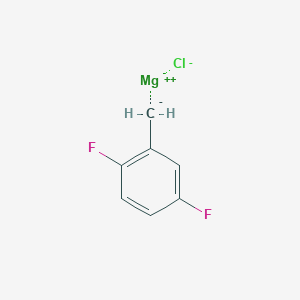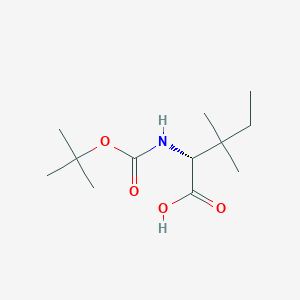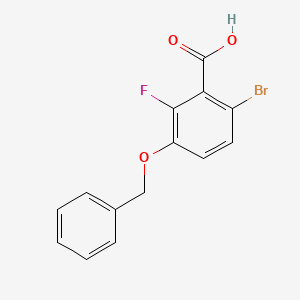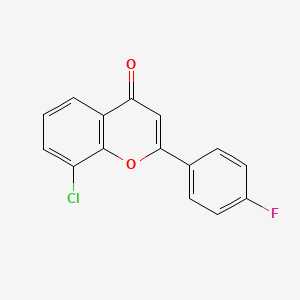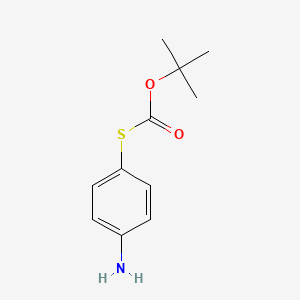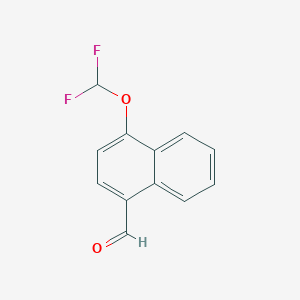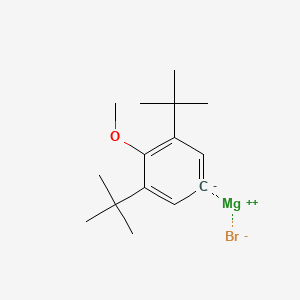
3-Cyclohexyl-5-chloro-salicylaldehyde
描述
3-Cyclohexyl-5-chloro-salicylaldehyde is a chemical compound that belongs to the salicylaldehyde family. It possesses unique chemical properties and has gained significant attention in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclohexyl-5-chloro-salicylaldehyde typically involves the formylation of the corresponding phenol. Common methods include the Duff reaction, Reimer–Tiemann reaction, or treatment with paraformaldehyde in the presence of magnesium chloride and a base . These reactions are carried out under controlled conditions to ensure the selective formylation at the ortho position.
Industrial Production Methods: Industrial production of this compound often involves large-scale formylation reactions using optimized conditions to maximize yield and purity. The process may include steps such as condensation of phenol with formaldehyde, followed by oxidation to the aldehyde .
化学反应分析
Types of Reactions: 3-Cyclohexyl-5-chloro-salicylaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form catechol (1,2-dihydroxybenzene) using hydrogen peroxide (Dakin reaction).
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions, such as etherification with chloroacetic acid followed by cyclization to form benzofuran derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Chloroacetic acid and bases like potassium carbonate are used for etherification reactions.
Major Products Formed:
Oxidation: Catechol
Substitution: Benzofuran derivatives
科学研究应用
3-Cyclohexyl-5-chloro-salicylaldehyde has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including coumarins and benzofurans.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its use in developing pharmaceuticals with therapeutic effects.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-Cyclohexyl-5-chloro-salicylaldehyde involves its interaction with specific molecular targets and pathways. For instance, its aldehyde group can form Schiff bases with primary amines, leading to the formation of imine derivatives. These derivatives can exhibit various biological activities, including enzyme inhibition and antimicrobial effects .
相似化合物的比较
5-Chlorosalicylaldehyde: Shares the chloro and aldehyde functional groups but lacks the cyclohexyl moiety.
3-Cyclohexylsalicylaldehyde: Similar structure but without the chloro substituent.
Salicylaldehyde: The parent compound without any substituents.
Uniqueness: 3-Cyclohexyl-5-chloro-salicylaldehyde is unique due to the presence of both cyclohexyl and chloro substituents, which confer distinct chemical and biological properties.
属性
IUPAC Name |
5-chloro-3-cyclohexyl-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO2/c14-11-6-10(8-15)13(16)12(7-11)9-4-2-1-3-5-9/h6-9,16H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPVKQKXVWYEFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC(=C2O)C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



